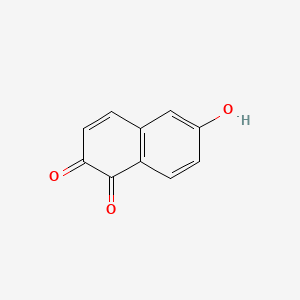

1,2-Naphthalenedione, 6-hydroxy-

Description

Classification and Context within Naphthoquinone Chemistry

6-Hydroxy-1,2-naphthalenedione, also known as 6-hydroxy-1,2-naphthoquinone, is classified as a naphthoquinone. chemspider.com Naphthoquinones are derivatives of naphthalene (B1677914) and are characterized by a quinone subunit fused to an aromatic ring. wikipedia.org There are several possible isomers of naphthoquinones, with 1,4-naphthoquinones and 1,2-naphthoquinones being the most common and stable. nih.gov 6-Hydroxy-1,2-naphthalenedione belongs to the less common 1,2-naphthoquinone (B1664529) group. nih.gov

The core structure of naphthoquinones is a key feature in many natural compounds, including the K vitamins. wikipedia.org The addition of a hydroxyl group at the 6-position of the 1,2-naphthalenedione structure gives rise to 6-hydroxy-1,2-naphthalenedione, influencing its chemical reactivity and biological properties.

| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number |

|---|---|---|---|

| 1,2-Naphthalenedione | C10H6O2 | 158.1534 | 524-42-5 |

| 1,4-Naphthoquinone (B94277) | C10H6O2 | 158.15 | 130-15-4 |

| 6-Hydroxy-1,2-naphthalenedione | C10H6O3 | 174.155 | 607-20-5 |

| 6-Hydroxy-1,4-naphthoquinone | C10H6O3 | 174.155 | 4923-53-9 |

Historical and Contemporary Significance in Scientific Inquiry

Historically, the study of naphthoquinones has been linked to their presence in nature and their use in traditional medicine. nih.gov The actions of 1,2-Naphthoquinone were first described in the 1960s during studies on the carcinogenic effects of naphthalene. nih.gov In the 1970s, the toxic effects of naphthalene were known, but the mechanisms were not fully understood. nih.gov Research from this period also began to explore the potential of 1,2-naphthoquinone as a precursor for new drugs to treat cancer, as well as parasitic and fungal infections. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWXLWDPFSPVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)C2=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343422 | |

| Record name | 1,2-Naphthalenedione, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-20-5 | |

| Record name | 6-Hydroxy-1,2-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthalenedione, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Biosynthetic Pathways of 6 Hydroxy 1,2 Naphthalenedione

Natural Sources and Isolation Methodologies

The quest to understand 6-hydroxy-1,2-naphthalenedione begins with its identification in and isolation from natural organisms. Researchers have successfully pinpointed this compound in both the fungal and plant kingdoms, employing sophisticated methodologies to extract and identify it.

An important breakthrough in the study of this naphthalenedione was its isolation from Fusarium napiforme, an endophytic fungus. This fungus was itself isolated from the mangrove plant Rhizophora mucronata. In a notable study, two new naphthoquinone derivatives, namely 6-hydroxy-astropaquinone B and astropaquinone D, were isolated from this fungal species. The isolation process involved meticulous extraction and chromatographic techniques to separate the compounds from the fungal culture. The structural elucidation of these compounds was achieved through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopic analyses. nih.gov

The rhizomes of Curcuma aeruginosa Roxb., a plant with a history of use in traditional medicine, have been a rich source of various phytochemicals. researchgate.net While a direct isolation of 6-hydroxy-1,2-naphthalenedione from C. aeruginosa is not explicitly detailed in the provided search results, the plant is known to produce a wide array of terpenoids and other aromatic compounds. researchgate.net The general procedure for isolating compounds from these rhizomes involves powdering the dried plant material, followed by extraction with solvents like methanol. The resulting crude extract is then subjected to partitioning with different solvents and further purified using column chromatography. researchgate.net The presence of various naphthoquinone derivatives in the broader plant kingdom suggests that plants like C. aeruginosa are plausible, though not definitively confirmed, sources.

Biosynthetic Pathways and Precursors

The formation of naphthalenediones in nature is a complex process involving specific biosynthetic pathways. While the direct biosynthesis of 6-hydroxy-1,2-naphthalenedione is not fully elucidated in the provided information, the general pathways for related 1,4-naphthoquinones offer significant insights.

One of the primary routes for the biosynthesis of the 1,4-naphthalenoid ring is the o-succinylbenzoate (OSB) pathway. nih.gov This pathway starts with chorismate, a key intermediate in the shikimate pathway. Chorismate is converted to isochorismate, which then undergoes a series of enzymatic reactions to form 1,4-dihydroxy-2-naphthoate (DHNA). nih.gov DHNA serves as a crucial precursor for various specialized 1,4-naphthoquinones. nih.gov It is conceivable that subsequent enzymatic modifications, such as hydroxylation and decarboxylation, could lead to the formation of various hydroxylated naphthalenedione isomers, including a 6-hydroxy variant. The enzymes responsible for these later steps are likely hydroxylases, potentially from the cytochrome P450 or 2-oxoglutarate/Fe(II)-dependent dioxygenase families. nih.gov

Another significant pathway, particularly for compounds like shikonin (B1681659) and alkannin, involves the mevalonate (B85504) (MVA) pathway. This pathway provides the isoprenoid units that can be attached to a phenolic precursor, such as p-hydroxybenzoic acid (4HBA). nih.gov While this pathway is more directly associated with other types of naphthoquinones, it highlights the diverse strategies organisms employ to synthesize these complex molecules.

Synthetic Strategies and Chemical Derivatization of 6 Hydroxy 1,2 Naphthalenedione

Foundational Synthetic Approaches for 1,2-Naphthoquinones

The synthesis of 1,2-naphthoquinones, also known as ortho-naphthoquinones, relies on several well-established oxidative methodologies. A primary and effective route is the oxidation of 1-amino-2-hydroxynaphthalenes. orgsyn.orgwikipedia.org This transformation is typically achieved using an oxidizing agent like ferric chloride in an acidic medium, which reliably produces the desired 1,2-dione structure. orgsyn.orgwikipedia.org

Another foundational approach involves the oxidation of 1,2-dihydroxynaphthalenes. These precursors are highly susceptible to oxidation and can be converted to 1,2-naphthoquinones under mild conditions. Additionally, the oxidation of 2-naphthols can yield 1,2-naphthoquinones, although this can sometimes lead to mixtures with the isomeric 1,4-naphthoquinones depending on the reagents and conditions employed. researchgate.netnih.gov For instance, oxidation with reagents like trivalent iodine has been used to transform methoxy-substituted naphthalenes into 1,2-naphthoquinones in a single step. rsc.org These core synthetic strategies provide the essential toolkit for accessing the fundamental 1,2-naphthoquinone (B1664529) scaffold, upon which further functionalization can be built.

Directed Synthesis of 6-Hydroxy-1,2-Naphthalenedione and its Analogues

The specific synthesis of 6-hydroxy-1,2-naphthalenedione is less commonly documented than its 1,4-quinone isomers. However, general principles of naphthoquinone synthesis can be applied. A logical precursor would be 2,6-dihydroxynaphthalene. The challenge lies in the selective oxidation of the naphthalene (B1677914) ring to form the 1,2-dione without affecting the 6-hydroxy group or leading to the thermodynamically more stable 1,4-quinone.

An alternative conceptual pathway involves the synthesis of 6-hydroxy-2-naphthoic acid, a known compound. google.comgoogle.com Subsequent transformation of the carboxylic acid group, potentially through a Curtius or Hofmann rearrangement to an amino group, would yield a 6-hydroxy-2-aminonaphthalene derivative. This intermediate could then be oxidized to the target 6-hydroxy-1,2-naphthalenedione. Similarly, starting from 6-methoxy-2-naphthoic acid, one could generate a 6-methoxy-1,2-naphthoquinone, followed by selective demethylation to unveil the 6-hydroxyl group. mdpi.com These multi-step sequences require careful control of reagents and conditions to achieve the desired regioselectivity.

Chemical Modifications and Derivatization Techniques

The 6-hydroxy-1,2-naphthalenedione molecule offers two primary sites for chemical modification: the quinone ring and the phenolic hydroxyl group. This allows for extensive derivatization to explore structure-activity relationships.

The nucleophilic 6-hydroxyl group is readily susceptible to alkylation and acylation. researchgate.net Alkylation, forming an ether linkage, can be achieved using alkyl halides in the presence of a base. This modification increases the lipophilicity of the molecule. researchgate.netnih.gov Acylation, which forms an ester, is typically performed with acyl chlorides or anhydrides. youtube.com These reactions are fundamental for probing the influence of the hydroxyl group's electronic and steric environment.

| Reaction Type | Reagent Class | Functional Group Formed | Potential Effect |

| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Ether (-OR) | Increases lipophilicity, alters solubility |

| Acylation | Acyl Chlorides (e.g., Acetyl Chloride) | Ester (-OCOR) | Can act as a prodrug, modifies polarity |

The 6-hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base. thieme-connect.de Sulfonate esters are excellent leaving groups, transforming the hydroxyl into a site for nucleophilic substitution. This two-step strategy allows for the introduction of a wide variety of functional groups that cannot be installed directly, greatly expanding the synthetic possibilities.

| Reaction Type | Reagent Example | Functional Group Formed | Synthetic Utility |

| Sulfonylation | Tosyl chloride | Tosylate (-OTs) | Excellent leaving group for SNAr reactions |

| Sulfonylation | Mesyl chloride | Mesylate (-OMs) | Excellent leaving group for SNAr reactions |

Glycosylation, the attachment of sugar units, is a powerful technique to enhance the aqueous solubility and modify the pharmacokinetic profile of bioactive molecules. nih.govuomustansiriyah.edu.iq The 6-hydroxyl group of the naphthoquinone can serve as an attachment point for a sugar moiety, forming an O-glycoside. nih.gov This is often accomplished using a glycosyl donor, such as a glycosyl halide, under Koenigs-Knorr conditions or via enzymatic catalysis with glycosyltransferases for higher stereoselectivity. frontiersin.orgmdpi.com The resulting glycosides can have significantly altered biological properties. researchgate.net

| Glycosylation Method | Key Reagents | Bond Formed | Primary Benefit |

| Koenigs-Knorr | Glycosyl halide, Silver salt promoter | O-glycosidic bond | Chemical synthesis of glycosides |

| Enzymatic | Activated sugar (e.g., UDP-glucose), Glycosyltransferase | O-glycosidic bond | High stereoselectivity, mild conditions |

The electron-deficient quinone ring of 1,2-naphthalenediones is an excellent Michael acceptor. nih.govacs.orgyoutube.com It readily reacts with nucleophiles like amines and thiols. tandfonline.comnih.govrsc.org These nucleophilic addition reactions typically occur at the C-4 position of the 1,2-naphthoquinone scaffold. The reaction with primary or secondary amines yields 4-amino derivatives, while thiols produce 4-thioether adducts. dergipark.org.trmdpi.comnih.gov These modifications introduce new functional groups capable of hydrogen bonding and metal coordination, which can dramatically influence the molecule's biological activity. nih.gov

| Nucleophile Type | Position of Attack | Resulting Derivative Class |

| Amines (Primary/Secondary) | C-4 | 4-Amino-1,2-naphthalenediones |

| Thiols | C-4 | 4-Thioether-1,2-naphthalenediones |

Pharmacological and Biological Activities of 6 Hydroxy 1,2 Naphthalenedione and Its Derivatives

Antimicrobial Efficacy

Naphthoquinones are recognized for their significant antimicrobial properties, exhibiting activity against a wide array of bacteria and fungi. This activity is often attributed to their ability to undergo redox cycling, generating reactive oxygen species, and to interact with cellular nucleophiles.

The antibacterial effects of naphthoquinones have been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have shown potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These compounds have been found to act via multiple mechanisms, including damaging the cell membrane, chelating intracellular iron ions, and generating intracellular reactive oxygen species. nih.govnih.gov

While some studies suggest that certain naphthoquinones are more effective against Gram-positive bacteria like S. aureus than Gram-negative bacteria, others have shown broader spectrum activity. researchgate.net For example, menadione (B1676200) (a 1,4-naphthoquinone) has demonstrated antibacterial activity against planktonic cells of MRSA at concentrations ranging from 2 to 32 µg/ml. researchgate.net The presence of a coumarin (B35378) moiety linked to a naphthoquinone has been shown to enhance antibacterial effects against Bacillus cereus, while a coumarin moiety alone seems to favor activity against S. aureus strains. mdpi.com

The activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen, has also been reported for some naphthoquinone derivatives, although often with higher inhibitory concentrations compared to those for S. aureus. researchgate.net

Table 1: Antibacterial Activity of Selected Naphthoquinone Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Lawsone Derivative (6c) | Methicillin-Resistant S. aureus (MRSA) | Potent antimicrobial activity | nih.gov |

| Menadione | Methicillin-Resistant S. aureus (MRSA) | 2-32 µg/ml | researchgate.net |

| Naphthoquinone-Coumarin Hybrids | S. aureus CECT 976 | MIC: 25 µg/mL | mdpi.com |

This table presents data for related naphthoquinone compounds due to the lack of specific data for 6-hydroxy-1,2-naphthalenedione.

The antifungal properties of naphthoquinones are well-documented, with activity against a range of pathogenic fungi. nih.govscielo.brnih.gov For example, plumbagin (B1678898), a naturally occurring naphthoquinone, has shown a minimum inhibitory concentration (MIC) of 0.78 μg/mL against Candida albicans. scielo.br The mechanism of antifungal action is often linked to the disruption of the fungal cell membrane and the inhibition of essential enzymes. nih.gov

Several synthetic naphthoquinone derivatives have also been evaluated for their antifungal potential. For instance, 2,3-disubstituted-1,4-naphthoquinones have demonstrated significant activity against various fungal species. nih.gov Metal complexes of naphthoquinone derivatives have also been shown to possess moderate to significant antifungal activity against a variety of fungi, including Alternaria and Aspergillus species. researchgate.net

Table 2: Antifungal Activity of Selected Naphthoquinones

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Plumbagin | Candida albicans ATCC 10231 | MIC: 0.78 μg/mL | scielo.br |

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus neoformans | MIC: 3.12 to 12.5 µg/mL | nih.gov |

| 2,3-DBNQ | Candida species | MIC: <1.56 to 6.25 μg mL−1 | nih.gov |

This table presents data for related naphthoquinone compounds due to the lack of specific data for 6-hydroxy-1,2-naphthalenedione.

Antineoplastic and Cytotoxic Potential

Naphthoquinones are a significant class of compounds with recognized cytotoxic and antineoplastic properties. Several have been investigated as potential anticancer agents.

Studies on various hydroxylated 1,4-naphthoquinone (B94277) derivatives have revealed a range of cytotoxic activities against human cancer cell lines. nih.govacs.orgnih.gov For instance, a series of derivatives of lawsone (2-hydroxy-1,4-naphthoquinone), 6-hydroxy-1,4-naphthoquinone, and juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) were synthesized and tested for their cytotoxicity against human oral epidermoid carcinoma (KB) and cervix epithelioid carcinoma (HeLa) cells. nih.gov One of the juglone derivatives was found to be the most potent in the KB cell line, with an IC50 of 1.39 µM. nih.gov

Furthermore, novel synthetic bis-naphthoquinones, which are hybrids of lawsone, have demonstrated cytotoxicity against metastatic prostate cancer cell lines (DU145 and PC3) by inhibiting cell viability and promoting cell cycle arrest. proquest.com The cytotoxic activity of naphthoquinones is often linked to their ability to induce oxidative stress and damage DNA. mdpi.com

Table 3: Cytotoxicity of Selected Hydroxy-Naphthoquinone Derivatives

| Compound/Derivative | Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| Juglone Derivative (3c) | Human oral epidermoid carcinoma (KB) | 1.39 µM | nih.gov |

| Naphthoquinone Heterodimers (3 and 4) | MDA-MB-435 (melanoma), MDA-MB-231 (breast), OVCAR3 (ovarian) | 1-20 μM | acs.org |

This table presents data for related naphthoquinone compounds due to the lack of specific data for 6-hydroxy-1,2-naphthalenedione.

The cytotoxic effects of 1,2-naphthoquinones are multifaceted and involve several interconnected cellular processes.

A primary mechanism of naphthoquinone-induced cytotoxicity is the generation of reactive oxygen species (ROS), which leads to oxidative stress. nih.gov Naphthoquinones can undergo redox cycling, a process where they are reduced to semiquinone radicals by cellular reductases. These semiquinones can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals. This cycle can repeat, leading to the continuous production of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals.

This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to vital macromolecules such as lipids, proteins, and DNA, ultimately triggering cell death pathways. nih.gov

Naphthoquinones are known to cause DNA damage, both directly through the action of ROS and by interfering with enzymes crucial for DNA maintenance, such as topoisomerases. scielo.br Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.

Several naphthoquinones have been identified as topoisomerase poisons. These compounds stabilize the transient covalent complex formed between the topoisomerase and DNA, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. Both topoisomerase I and II can be targeted by different naphthoquinone derivatives. scielo.br For example, β-lapachone is a well-known inhibitor of both topoisomerase I and II. scielo.br The inhibition of topoisomerase II, in particular, is a common mechanism of action for many anticancer drugs. mdpi.com

Mechanisms of Cytotoxicity Mediated by 1,2-Naphthoquinones.

Interference with Cellular Redox Homeostasis

Naphthoquinones, including 1,2-naphthalenedione, are known to interfere with cellular redox homeostasis. These compounds can accept electrons, leading to the formation of semiquinone radicals and the production of reactive oxygen species (ROS) such as superoxide, hydrogen peroxide, and the highly reactive hydroxyl radical. nih.gov This generation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. nih.gov Oxidative stress, in turn, can cause damage to vital cellular components like lipids, proteins, and DNA. nih.govmdpi.com For instance, the oxidation of DNA bases, such as the formation of 8-oxodeoxyguanosine, is a known consequence of quinone-induced oxidative stress and has been linked to aging and carcinogenesis. nih.gov

The cellular redox environment is a delicate balance maintained by antioxidant systems, including enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPX), as well as non-enzymatic antioxidants like glutathione (GSH). mdpi.commdpi.com Naphthoquinones can disrupt this balance by directly reacting with and depleting cellular antioxidants like GSH. mdpi.com Furthermore, the redox cycling of these compounds can lead to a continuous production of ROS, further straining the antioxidant capacity of the cell. nih.gov This interference with redox homeostasis is a key mechanism underlying the biological activities of many naphthoquinones. nih.gov

Some studies have highlighted the role of specific enzymes in the redox cycling of naphthoquinones. For example, sepiapterin (B94604) reductase, an enzyme involved in the biosynthesis of tetrahydrobiopterin (B1682763) (a cofactor in nitric oxide synthesis), has been shown to efficiently mediate the redox cycling of 1,2-naphthalenedione, leading to ROS generation. nih.gov This process can also inhibit the enzyme's primary function, demonstrating a dual impact on cellular processes. nih.gov

Modulation of Key Signal Transduction Pathways (e.g., IKKbeta, PTP1B)

1,2-Naphthoquinone (B1664529) and its derivatives have been shown to modulate key signal transduction pathways, contributing to their biological effects. nih.gov Among the targets are IκB kinase β (IKKβ) and protein tyrosine phosphatase 1B (PTP1B). nih.gov IKKβ is a crucial component of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. nih.govmdpi.com By targeting IKKβ, 1,2-naphthalenedione can influence the activation of NF-κB and consequently affect the expression of numerous genes involved in these processes. nih.gov

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition has been considered a therapeutic strategy for diabetes and obesity. nih.gov Studies have shown that certain hydroxy-1,4-naphthoquinones, such as juglone and plumbagin, can irreversibly inhibit PTP1B activity by modifying its catalytic cysteine residue. nih.gov This inhibition leads to increased phosphorylation of downstream targets like the epidermal growth factor receptor (EGFR). nih.gov While this research focused on 1,4-naphthoquinone derivatives, it highlights the potential for naphthoquinones to target and modulate critical phosphatases like PTP1B, thereby impacting cellular signaling. nih.govnih.gov The ability of 1,2-naphthalenedione to act as a Michael acceptor allows it to form covalent adducts with cellular proteins, including key signaling molecules, which can lead to the alteration of their function and the modulation of various signaling cascades. nih.gov

Apoptosis Induction in Malignant Cell Lines

Naphthoquinone derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various malignant cell lines. nih.govnih.gov This is a significant aspect of their potential as anticancer agents, as the induction of apoptosis is a key mechanism for eliminating cancer cells. nih.gov

For instance, a derivative of 1,4-naphthoquinone, 2-(6-hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone (HHDMNQ), was found to induce apoptosis in A549 lung cancer cells. nih.gov Mechanistic studies revealed that HHDMNQ activated the mitochondria-dependent apoptotic pathway. nih.gov This was evidenced by an increase in the expression of pro-apoptotic proteins like Bax and Bad, as well as cleaved caspase-3 and cleaved PARP, and a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov

The induction of apoptosis by some naphthoquinone derivatives is linked to the generation of reactive oxygen species (ROS). nih.gov The increased intracellular ROS levels can trigger signaling cascades that lead to the activation of the apoptotic machinery. nih.gov Furthermore, some derivatives have been shown to cause cell cycle arrest at different phases, which can also contribute to the induction of apoptosis. nih.gov For example, HHDMNQ was observed to cause cell cycle arrest at the G2/M phase in A549 cells. nih.gov

The ability of naphthoquinone derivatives to induce apoptosis through various mechanisms, including the intrinsic mitochondrial pathway and modulation of key signaling pathways, underscores their potential in cancer therapy. nih.govnih.gov

Antiproliferative Effects on Human Cancer Cells (e.g., oral epidermoid carcinoma, cervix epithelioid carcinoma, breast cancer)

Derivatives of naphthoquinones have shown significant antiproliferative effects against a range of human cancer cell lines, indicating their potential as a basis for the development of new anticancer drugs. nih.govnih.gov

Research has demonstrated the cytotoxic properties of various naphthoquinone derivatives against cell lines such as oral epidermoid carcinoma (KB), cervix epithelioid carcinoma (HeLa), and breast cancer cells. For example, 5-acetoxy-1,4-naphthoquinone has been reported to exhibit strong cytotoxicity against the KB cell line. nih.gov A study on a series of novel naphthoquinone-naphthol derivatives found that one compound, in particular, showed potent inhibitory effects on HCT116 (colon cancer), PC9 (lung cancer), and A549 (lung cancer) cells. tandfonline.com

The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key cellular processes necessary for cancer cell growth. nih.govtandfonline.com The mechanism of action can involve the downregulation of signaling pathways that promote cell proliferation, such as the EGFR/PI3K/Akt pathway. tandfonline.com

Furthermore, some naphthoquinone derivatives have shown a degree of selectivity, being more cytotoxic to cancer cells than to non-tumoral cells. nih.gov For instance, 2-butanoyloxy-1,4-naphthoquinone displayed significant cytotoxic activity on ovarian carcinoma cells while showing lower cytotoxicity towards non-tumoral HEK-293 cells. nih.gov

The table below summarizes the antiproliferative activity of selected naphthoquinone derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 5-acetoxy-1,4-naphthoquinone | Oral Epidermoid Carcinoma (KB) | Strong cytotoxicity (IC50 = 1.39 µM) | nih.gov |

| 2-butanoyloxy-1,4-naphthoquinone | Ovarian Carcinoma (IGROV-1) | Significant cytotoxic activity | nih.gov |

| Naphthoquinone-naphthol derivative (Compound 13) | Colon Cancer (HCT116) | Potent inhibitory effects (IC50 = 1.18 µM) | tandfonline.com |

| Naphthoquinone-naphthol derivative (Compound 13) | Lung Cancer (PC9) | Potent inhibitory effects (IC50 = 0.57 µM) | tandfonline.com |

| Naphthoquinone-naphthol derivative (Compound 13) | Lung Cancer (A549) | Potent inhibitory effects (IC50 = 2.25 µM) | tandfonline.com |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Properties

Certain naphthoquinone derivatives have been found to possess anti-inflammatory properties, making them interesting candidates for the development of new anti-inflammatory agents. nih.gov

Inhibition of Nitric Oxide (NO) Production

A key aspect of the anti-inflammatory activity of some naphthoquinone derivatives is their ability to inhibit the production of nitric oxide (NO). nih.govnih.gov NO is a signaling molecule that plays a role in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can contribute to inflammatory diseases. nih.govcaldic.com

Studies have shown that several 1,4-naphthoquinone derivatives can significantly inhibit lipopolysaccharide (LPS)-induced NO production in murine macrophage cell lines (RAW 264.7). nih.gov In some cases, the inhibitory activity of these compounds was found to be more potent than that of the well-known anti-inflammatory drug, indomethacin. nih.gov For example, a study on twelve 1,4-naphthoquinone derivatives isolated from an endophytic fungus demonstrated that most of them inhibited NO production with lower IC50 values than indomethacin. nih.gov

The inhibition of NO production is a crucial indicator of the anti-inflammatory potential of these compounds and suggests that they may act on the upstream pathways that regulate iNOS expression or activity. nih.govnih.gov

Modulation of Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, IL-1β, IL-6, TNF-α)

In addition to inhibiting NO production, certain naphthoquinone derivatives can modulate the expression of various pro-inflammatory genes, further highlighting their anti-inflammatory potential. nih.govnih.gov These genes include those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

For instance, a specific 1,4-naphthoquinone derivative, 6-[1-(acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione, was found to reduce the mRNA expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6 in a dose-dependent manner in LPS-stimulated RAW 264.7 macrophages. nih.gov At a concentration of 2.0 μM, this compound inhibited the mRNA expression of TNF-α, IL-1β, and IL-6 by approximately 80%. nih.gov

The downregulation of these pro-inflammatory mediators suggests that these naphthoquinone derivatives can interfere with key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. nih.govmdpi.com By suppressing the expression of these genes, these compounds can effectively dampen the inflammatory cascade. nih.gov

The table below provides a summary of the effects of a selected naphthoquinone derivative on the expression of pro-inflammatory genes.

| Gene | Effect of Naphthoquinone Derivative | Reference |

| iNOS | Reduced mRNA expression | nih.gov |

| COX-2 | Reduced mRNA expression | nih.gov |

| IL-1β | Reduced mRNA expression | nih.gov |

| IL-6 | Reduced mRNA expression | nih.gov |

| TNF-α | Reduced mRNA expression | nih.gov |

Role of Mitochondrial H₂O₂ Production in Inflammatory Responses

1,2-Naphthoquinone (1,2-NQ), a derivative of naphthalene (B1677914), has been identified as a significant contributor to inflammatory responses through the production of mitochondrial hydrogen peroxide (H₂O₂). Studies on pulmonary epithelial cells have shown that exposure to 1,2-NQ leads to an increased generation of H₂O₂, with mitochondria being the primary source. wikipedia.org This elevation in H₂O₂ subsequently triggers an increased expression of inflammatory genes, including interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2). wikipedia.org The critical role of H₂O₂ in this process was confirmed when treatment with catalase, an enzyme that breaks down hydrogen peroxide, reversed these inflammatory effects. wikipedia.org

Further research has solidified the link between 1,2-NQ, mitochondrial H₂O₂ production, and inflammation. It has been demonstrated that H₂O₂ generated by 1,2-NQ in mitochondrial human lung epithelial cells can activate various inflammatory pathways. wikipedia.org This includes the activation of NF-κB, a key transcription factor in the inflammatory process, which is promoted by increased mitochondrial oxidative stress. wikipedia.org The activation of these pathways suggests that 1,2-NQ and its intermediate compounds can induce harmful effects across different cells and tissues due to their wide-ranging action. wikipedia.org

Antiparasitic and Antimalarial Activities

The hydroxynaphthoquinone class of compounds has been extensively investigated for its antiparasitic and antimalarial properties. nih.gov A prominent example is Atovaquone, a 2-hydroxy-1,4-naphthoquinone (B1674593) derivative, which is a widely used antimalarial drug. nih.govagriculturejournals.cz It functions by inhibiting the cytochrome bc₁ complex, a crucial component of the mitochondrial electron transport chain in parasites like Plasmodium falciparum, the causative agent of malaria. nih.govagriculturejournals.cz

While much of the research has focused on 1,4-naphthoquinone derivatives, the potential of the broader naphthoquinone class has been explored. For instance, various 2-hydroxy-1,4-naphthoquinone derivatives have shown significant in-vitro antimalarial activity against multidrug-resistant strains of P. falciparum. nih.gov However, a 1978 study investigating the effects of 1,2- and 1,4-naphthoquinone against Trypanosoma cruzi, the parasite causing Chagas disease, found them to be ineffective at reducing the parasite's infectivity. nih.gov The study suggested that the compounds' reactivity with serum proteins might diminish their effect on the microorganisms. nih.gov

Below is a table summarizing the antimalarial activity of selected hydroxynaphthoquinone derivatives against various Plasmodium strains.

| Compound | Target Strain | IC₅₀ (nM) |

| Atovaquone | P. falciparum D6 | 0.34 |

| P. falciparum W2 | 1.0 | |

| P. falciparum TM91C235 | 1.2 | |

| S-10576 | P. falciparum D6 | 63 |

| P. falciparum W2 | 214 | |

| P. falciparum TM91C235 | 348 | |

| NQ1 | P. falciparum D6 | 5 |

| P. falciparum W2 | 65 | |

| P. falciparum TM91C235 | 84 |

Data sourced from research on novel hydroxynaphthoquinone inhibitors. agriculturejournals.cz

Antiviral Activities

Naphthoquinone derivatives have demonstrated notable antiviral potential against a range of viruses. mdpi.comscbt.com For example, compounds such as 2-aminomethyl-3-hydroxy-1,4-naphthoquinones have shown efficacy against Herpes Simplex Virus-1 (HSV-1). scbt.com Research indicates that these compounds can effectively block the early phases of HSV-1 replication. scbt.com

The antiviral mechanism of naphthoquinones is multifaceted. Once inside cells, they can generate stable free radicals, leading to oxidative stress, and can form irreversible complexes with proteins, often resulting in a loss of protein function. scbt.com The encapsulation of these compounds in liposomes has been explored as a method to enhance their solubility and improve their antiviral activity. scbt.com While the primary focus of much of the existing research has been on 1,4-naphthoquinone derivatives, the findings highlight the potential of the broader naphthoquinone class as a source for the development of new antiviral agents. mdpi.comscbt.com

Effects on Metabolic Disorders (e.g., Diabetes Type 2 through PTP1B inhibition)

A significant area of research for 1,2-naphthoquinone derivatives is their potential role in managing metabolic disorders, particularly type 2 diabetes. wikipedia.orgresearchgate.net This is primarily through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that acts as a negative regulator of the insulin signaling pathway. wikipedia.orgmdpi.com Overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes. mdpi.com

By inhibiting PTP1B, these compounds can enhance insulin sensitivity and promote glucose uptake, making them a promising therapeutic target. mdpi.comnih.gov Research has shown that 1,2-naphthoquinone derivatives with substituents at the R(4) position exhibit submicromolar inhibitory activity against PTP1B. researchgate.net Furthermore, certain 4-aryl-1,2-naphthoquinone derivatives have demonstrated not only potent PTP1B inhibition but also good plasma stability, a crucial factor for drug development. researchgate.net The inhibitory effect of 1,2-NQ on PTP1B represents a novel therapeutic avenue for the treatment of type 2 diabetes. wikipedia.org

The table below presents the PTP1B inhibitory activity of different extracts, highlighting the potential of natural sources in identifying potent inhibitors.

| Extract Source and Type | IC₅₀ (µg/mL) |

| Yellow Onion Peel (Water Extract) | ~ 0.3 |

| Yellow Onion Peel (70% Ethanol Extract) | ~ 0.8 |

| Red Onion Peel (Water Extract) | ~ 0.3 |

| Red Onion Peel (70% Ethanol Extract) | ~ 0.8 |

Data sourced from a comparative study on the PTP1B inhibitory effects of onion peel extracts. researchgate.net

Neurobiological Effects and Neuroprotective Aspects

The neurobiological effects of 1,2-naphthoquinone are complex, with evidence suggesting both neurotoxic and potential neuroprotective roles for related compounds. wikipedia.orgnih.govneist.res.in Exposure to 1,2-NQ, which can be derived from naphthalene, has been linked to neurologic, behavioral, and developmental disturbances. nih.gov As a metabolite of naphthalene, 1,2-naphthoquinone's accumulation has been associated with eye damage in animal studies. wikipedia.org

Conversely, the broader class of naphthoquinones has been investigated for neuroprotective properties. neist.res.in For instance, certain 1,4-naphthoquinones have shown the ability to protect neuronal cells from the cytotoxic effects of neurotoxins like 6-hydroxydopamine (6-OHDA), which is used to model neurodegenerative diseases. neist.res.in The neurotoxic actions of compounds like 6-OHDA involve the production of reactive oxygen species and oxidative stress, leading to neuronal cell death. neist.res.in The potential for naphthoquinone derivatives to counteract these processes underscores an important area of ongoing research. neist.res.inwikipedia.org Furthermore, the neuroprotective effects of some related compounds are attributed to their ability to inhibit oxidative stress and reduce inflammatory responses and apoptosis. wikipedia.org

Phytotoxic Effects

While specific studies on the phytotoxicity of 6-hydroxy-1,2-naphthalenedione are limited, the naphthoquinone class of compounds is well-documented for its significant phytotoxic and allelopathic properties. wikipedia.orgresearchgate.net A prime example is Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring compound in plants of the Juglandaceae family, such as the black walnut tree. wikipedia.org

Juglone is a potent allelochemical, meaning it is a substance produced by a plant that inhibits the growth of other plants in its vicinity. wikipedia.org Its effects include stunting the growth of root and stem systems and, in some cases, affecting seed germination. wikipedia.org The mechanism of its phytotoxicity involves the inhibition of essential enzymes required for metabolic functions, which in turn disrupts mitochondrial respiration and photosynthesis in susceptible plants like maize and soy. wikipedia.org Studies have demonstrated that juglone can inhibit the growth and yield of various plants, including strawberry and soybean. agriculturejournals.cz The phytotoxic activity of naphthoquinones like juglone has led to their consideration as models for the development of new, natural product-based herbicides. researchgate.net

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Impact of Substituent Position and Nature on Biological Activity

The biological effects of naphthoquinones are highly dependent on the type and position of substituents on their core ring structure. ulisboa.pt While specific SAR studies on 6-hydroxy-1,2-naphthalenedione are not extensively documented, the principles derived from related compounds offer significant insights.

The presence and location of a hydroxyl (-OH) group are particularly influential. Studies on various hydroxylated naphthoquinones demonstrate that substitution patterns critically modulate cytotoxic activity. For instance, research comparing different lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) derivatives shows that both the position of the hydroxyl group and the nature of other substituents at positions 2 or 3 significantly affect anticancer activity. nih.gov Leishmanicidal activity has been shown to be strongest for compounds with hydroxylation at the C-5 or C-8 positions, while 2-hydroxy-naphthoquinones were found to be less active. nih.gov

The introduction of other groups, such as phenylamino (B1219803) substituents, has also been shown to be critical for anticancer activity. mdpi.com In one study, a phenylamino group at the 3-position of the naphthoquinone ring was important for antiproliferative effects, and further substitutions on this group tended to decrease activity. mdpi.com The general finding is that the electronic properties and steric bulk of substituents directly influence the molecule's reactivity and its ability to interact with biological targets. nih.gov

| Naphthoquinone Derivative Class | Substituent Position/Nature | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Juglone Derivatives | 5-O-acyl group | Demonstrated high cytotoxicity across multiple cancer cell lines. | nih.gov |

| Lawsone Derivatives | 2-O-acyl or 2-O-alkyl groups | Showed selectivity among different cancer cell lines, with significant activity noted in ovarian carcinoma and melanoma cells. | nih.gov |

| Phenylamino-Naphthoquinones | Phenylamino group at C-3 | Presence of the phenylamino substituent was found to be critical for anticancer activity. | mdpi.com |

| General Hydroxylated Naphthoquinones | Hydroxylation at C-5 and C-8 | Found to be the most active compounds for leishmanicidal activity compared to C-2 hydroxylation. | nih.gov |

Role of Redox Potential in Cytotoxic Mechanisms

A primary mechanism underlying the cytotoxicity of naphthoquinones is their ability to participate in redox cycling. ulisboa.ptplos.org The quinone structure can accept one or two electrons to form unstable semiquinone or hydroquinone (B1673460) intermediates. ulisboa.ptnih.gov Under aerobic conditions, these intermediates are rapidly oxidized back to the parent quinone, transferring electrons to molecular oxygen to generate reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂). plos.orgnih.govacs.org

This futile redox cycle can lead to a massive consumption of cellular reducing equivalents like NAD(P)H, disrupting cellular energy balance and overwhelming antioxidant defenses. nih.gov The resulting state of oxidative stress causes damage to DNA, proteins, and lipids, ultimately triggering cell death pathways like apoptosis. plos.orgnih.gov

The redox potential of a specific naphthoquinone, which determines its ease of reduction, is a key factor in its cytotoxic efficacy. This potential is modulated by its substituents. For example, the addition of a hydroxyl group, as in 6-hydroxy-1,2-naphthalenedione, alters the electron density of the quinone ring, thereby influencing its redox properties. plos.org Studies comparing menadione (B1676200) with plumbagin (B1678898) (a hydroxylated naphthoquinone) showed that the hydroxyl group was sufficient to modify the cytotoxic mechanism, increasing its electrophilic properties. plos.org A clear trend has been observed where thio-substituted naphthoquinones with a first reduction potential less negative than -0.65 V were generally more biologically active. scielo.br

| Compound | Key Structural Feature | Primary Cytotoxic Mechanism Implicated | Reference |

|---|---|---|---|

| Menadione (2-methyl-1,4-naphthoquinone) | Methyl-substituted 1,4-naphthoquinone (B94277) | Acts mainly as a redox cycling agent generating ROS. | plos.org |

| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | Hydroxyl-substituted 1,4-naphthoquinone | Mechanism involves reacting with glutathione (B108866) (GSH) as an electrophile. | plos.org |

| β-lapachone | o-Naphthoquinone | Undergoes a futile redox cycle catalyzed by NQO1, leading to massive ROS production. | nih.gov |

| Nor-beta-lapachone derivatives | Thio-substituents | Cytotoxicity is correlated with redox potential; more positive potentials lead to higher activity. | scielo.br |

Covalent Adduction with Biomolecules (e.g., Proteins, DNA)

Beyond redox cycling, the electrophilic nature of the o-quinone moiety makes it susceptible to nucleophilic attack from biological macromolecules. mdpi.com This process, known as arylation or covalent adduction, represents another major mechanism of cytotoxicity. nih.gov o-Quinones are highly reactive electrophiles that can form covalent bonds with nucleophilic residues on proteins and DNA. nih.gov

The primary targets for this adduction are the sulfhydryl (thiol) groups of cysteine residues in proteins and the cellular antioxidant glutathione (GSH). mdpi.comscienceopen.com The reaction, often a Michael-type addition, can lead to the depletion of cellular GSH pools, further exacerbating oxidative stress. mdpi.comnih.gov Modification of cysteine residues in proteins can lead to enzyme inhibition and protein denaturation, disrupting critical cellular functions. mdpi.comscienceopen.com

Naphthoquinones are also capable of forming adducts with DNA, which, if not properly repaired, can lead to mutations and genotoxic effects. scienceopen.comcabidigitallibrary.org The ability of o-quinones to modify the structure of these vital cellular components is a significant factor in their cytotoxicity and potential carcinogenicity. nih.govcabidigitallibrary.org

Molecular Docking and Computational Chemistry for Target Identification

To better understand how 1,2-Naphthalenedione, 6-hydroxy- and related compounds exert their effects, researchers employ molecular docking and other computational chemistry techniques. mdpi.com These methods are used to predict and analyze the binding of these small molecules to the active sites of potential protein targets, helping to identify the key interactions that drive their biological activity. nih.gov

A critical enzyme target for many o-naphthoquinones, such as the well-studied β-lapachone, is NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.govlongdom.orge-century.us Docking studies have shown how these quinones fit into the NQO1 active site, a necessary step for the enzymatic redox cycling that produces cytotoxic ROS. researchgate.net Computational simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Other potential protein targets for naphthoquinones that have been investigated using molecular modeling include DNA topoisomerase IIα, an enzyme essential for DNA replication, and cyclooxygenase-2 (COX-2), which is involved in inflammation. mdpi.combohrium.com These computational studies provide a rational basis for understanding the polypharmacology of naphthoquinones and for guiding the design of new derivatives with improved selectivity and potency. bohrium.com For example, docking of 1,4-naphthoquinone derivatives into the active site of the Aryl hydrocarbon Receptor (AhR) has been used to explain their differential biological activities. mdpi.com

| Naphthoquinone Class | Identified/Predicted Protein Target | Method of Identification | Reference |

|---|---|---|---|

| β-lapachone and analogs | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Enzymatic assays and molecular docking | nih.govresearchgate.net |

| Mansonone G (a 1,2-naphthoquinone) | DNA topoisomerase IIα (ATPase domain) | Molecular docking and dynamics simulations | bohrium.com |

| Substituted 1,4-naphthoquinones | Cyclooxygenase-2 (COX-2) | Molecular docking | mdpi.com |

| 1,4-Naphthoquinone | Aryl hydrocarbon Receptor (AhR) | Ensemble docking and MM-GBSA | mdpi.com |

| Naphthoquinone derivatives | MET, TYK2 | Network pharmacology and molecular docking | e-century.us |

Advanced Characterization and Analytical Methodologies in Naphthoquinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 6-hydroxy-1,2-naphthalenedione. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of a hydroxy-naphthalenedione, the protons on the aromatic ring would appear as distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration-dependent. The protons on the quinone ring would also have characteristic chemical shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the dione (B5365651) moiety would resonate at a significantly downfield chemical shift, a characteristic feature of quinones. The carbon atoms attached to the hydroxyl group and those in the aromatic ring would also have distinct chemical shifts.

To definitively assign all proton and carbon signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the molecule.

HSQC spectra correlate each proton to its directly attached carbon atom.

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure.

Interactive Data Table: Representative NMR Data for Naphthoquinone Scaffolds

Mass Spectrometry (MS) for Molecular Confirmation (e.g., HRESIMS)

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable in the characterization of novel compounds like 6-hydroxy-1,2-naphthalenedione.

HRESIMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the molecular formula of the compound with a high degree of confidence. This is achieved by comparing the experimentally measured mass to the calculated theoretical mass for a proposed formula.

For 6-hydroxy-1,2-naphthalenedione (C₁₀H₆O₃), the expected monoisotopic mass would be calculated and compared to the experimental value obtained from the HRESIMS analysis. The high resolution of the instrument allows for the differentiation between compounds with very similar nominal masses but different elemental compositions.

In addition to confirming the molecular formula, MS can also provide structural information through fragmentation analysis (tandem MS or MS/MS). By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of atoms within the molecule.

While specific HRESIMS data for 6-hydroxy-1,2-naphthalenedione was not found, the technique is routinely applied in the study of similar natural and synthetic compounds. nih.gov

Interactive Data Table: Expected HRESIMS Data for 6-hydroxy-1,2-naphthalenedione

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Potential Determination

The biological activity of many naphthoquinones is linked to their ability to undergo redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress in cells. Electrochemical techniques, such as cyclic voltammetry (CV), are employed to study the redox properties of these compounds and determine their redox potentials.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction processes of the compound. For a redox-active compound like 6-hydroxy-1,2-naphthalenedione, the CV would likely show one or more reversible or quasi-reversible peaks corresponding to the transfer of electrons.

The positions of the peaks on the potential axis are related to the redox potentials of the compound. These potentials are a measure of the ease with which the molecule can accept or donate electrons. This information is crucial for understanding the compound's potential to participate in biological redox reactions.

Studies on related hydroxy-naphthoquinones, such as 2-hydroxy-1,4-naphthoquinone (B1674593), have utilized cyclic voltammetry to investigate their electron transfer mechanisms. jlu.edu.cnresearchgate.net These studies reveal that the electrochemical behavior can be complex, often involving proton-coupled electron transfer steps. researchgate.net The redox properties are also influenced by the solvent and the presence of substituents on the naphthoquinone ring.

Genetic and Biochemical Experiments for Mechanism of Action Studies

Once a compound like 6-hydroxy-1,2-naphthalenedione demonstrates promising biological activity in cell-based assays, further experiments are necessary to elucidate its mechanism of action. Genetic and biochemical approaches are employed to identify the molecular targets and cellular pathways affected by the compound.

These studies can include:

Enzyme Inhibition Assays: If a specific enzyme is hypothesized to be a target, in vitro assays can be performed to measure the compound's ability to inhibit the enzyme's activity.

Western Blotting: This technique can be used to analyze changes in the expression levels of specific proteins within cells following treatment with the compound. For example, it can be used to investigate the activation or inhibition of signaling pathways involved in cell proliferation, apoptosis (programmed cell death), or stress responses.

Flow Cytometry: This technique can be used to analyze various cellular parameters, such as cell cycle distribution, apoptosis, and the generation of reactive oxygen species (ROS).

Gene Expression Profiling (e.g., Microarrays, RNA-Seq): These high-throughput methods can provide a global view of the changes in gene expression that occur in cells upon treatment with the compound, offering clues about its mechanism of action.

Studies in Genetically Modified Cell Lines: Using cell lines with specific genes knocked out or overexpressed can help to determine if those genes are involved in the cellular response to the compound.

Through these and other biochemical and genetic experiments, researchers can build a comprehensive understanding of how 6-hydroxy-1,2-naphthalenedione exerts its biological effects at the molecular level. researchgate.netnih.gov

Environmental Implications and Degradation Studies of Naphthoquinones

Presence and Formation as Environmental Pollutants (e.g., from Naphthalene)

Naphthoquinones are a class of chemical compounds that are of environmental interest due to their presence as pollutants. A primary precursor to environmental naphthoquinones is naphthalene (B1677914), a polycyclic aromatic hydrocarbon (PAH). frontiersin.orgnih.gov Naphthalene is the most abundant PAH in the atmosphere and is released from both natural sources, such as forest fires, and anthropogenic activities. frontiersin.orgnih.gov Key man-made sources include the combustion of fossil fuels, particularly diesel exhaust, industrial processes, and the use of naphthalene in various products. nih.govnih.govwikipedia.org

The atmospheric transformation of naphthalene leads to the formation of its toxic metabolites, including 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277). frontiersin.orgnih.gov This process is initiated by the oxidation of naphthalene, often involving hydroxyl radicals in the atmosphere, to form naphthalene-1,2-oxide. wikipedia.org This epoxide is an intermediate that can then be converted to 1,2-naphthoquinone. wikipedia.org Consequently, 1,2-naphthoquinone is frequently detected as a contaminant in diesel exhaust particles. nih.govwikipedia.org While the environmental formation of the parent 1,2-naphthoquinone from naphthalene is established, specific data on the direct environmental formation pathways of its hydroxylated derivatives, such as 1,2-Naphthalenedione, 6-hydroxy-, are not extensively detailed in the available literature.

Endophytic fungi, such as Neocosmospora solani, have been identified as natural sources of naphthoquinones. mdpi.com Additionally, some naphthoquinone derivatives are found in plants; for example, 2-hydroxy-1,4-naphthoquinone (B1674593), also known as lawsone, is isolated from the henna plant (Lawsonia inermis). thieme-connect.comscbt.comresearchgate.net

Sources and Formation of Environmental Naphthoquinones

| Source/Precursor | Formation Process | Resulting Naphthoquinone(s) | Reference |

|---|---|---|---|

| Naphthalene | Atmospheric oxidation (e.g., via hydroxyl radicals) to naphthalene-1,2-oxide, followed by conversion. | 1,2-Naphthoquinone, 1,4-Naphthoquinone | frontiersin.orgnih.govwikipedia.org |

| Diesel Fuel Combustion | Incomplete combustion of fuel containing naphthalene. | 1,2-Naphthoquinone (found in exhaust particles) | nih.govnih.govwikipedia.org |

| Tobacco Smoke | Combustion of tobacco. | Naphthoquinones | frontiersin.orgnih.gov |

| Fungi (e.g., Neocosmospora solani) | Biosynthesis by the organism. | Various naphthoquinones | mdpi.com |

| Plants (e.g., Henna) | Biosynthesis by the plant. | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | thieme-connect.comscbt.comresearchgate.net |

Toxicological Profiles and Health Effects of 1,2-Naphthoquinone (Parent Compound)

The parent compound, 1,2-naphthoquinone, is recognized for its toxicological properties, which have been investigated in various studies. Its adverse health effects are primarily linked to its high reactivity and its ability to induce oxidative stress. nih.gov Exposure to 1,2-naphthoquinone is associated with a range of health concerns, including neurological and developmental disturbances, as well as an increased susceptibility to asthma. nih.govmdpi.com

One of the key mechanisms of 1,2-naphthoquinone toxicity is the generation of reactive oxygen species (ROS). nih.govmdpi.com This occurs through redox cycling, where the quinone is reduced to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent quinone. This cycle can lead to a state of oxidative stress within cells, causing damage to lipids, proteins, and DNA. frontiersin.orgnih.gov

The toxic effects of 1,2-naphthoquinone have been observed in various cell types. Studies have shown that it can cause cytotoxicity and genotoxicity. nih.govmdpi.com For instance, it has been demonstrated to induce cell death in hepatocytes and is genotoxic at certain concentrations in whole blood samples. nih.gov The compound is also known to be a poison for human topoisomerase II, an enzyme essential for DNA replication, leading to DNA strand breaks.

Specific health effects that have been linked to 1,2-naphthoquinone exposure include the formation of cataracts. nih.govwikipedia.org This is thought to occur due to the depletion of protective thiols and other antioxidants in the eye. nih.gov Furthermore, 1,2-naphthoquinone has been shown to trigger inflammatory responses in human lung cells, leading to the increased expression of pro-inflammatory markers. nih.govnih.gov Some research also points to its potential as a neurotoxin through the inhibition of acetylcholinesterase, an enzyme critical for nerve function.

Summary of Toxicological Effects of 1,2-Naphthoquinone

| Effect | Mechanism | Observed In | Reference |

|---|---|---|---|

| Cytotoxicity & Genotoxicity | Production of Reactive Oxygen Species (ROS), DNA damage. | Hepatocytes, whole blood samples, human lung cells. | nih.govnih.govmdpi.com |

| Topoisomerase II Poisoning | Induces double-stranded DNA breaks by interfering with enzyme function. | Human cells. | |

| Cataract Formation | Depletion of thiols and antioxidants in the eye. | Animal models (rats). | nih.govnih.govwikipedia.org |

| Neurogenic Inflammation | Activation of inflammatory pathways. | Not specified. | nih.govmdpi.com |

| Pulmonary Inflammation | Increased expression of pro-inflammatory markers (e.g., IL-6, IL-8, TNF-α). | Human lung cells (A549). | nih.govnih.gov |

| Acetylcholinesterase Inhibition | Suppression of acetylcholinesterase action, leading to neurotoxic effects. | Not specified. |

Degradation Pathways and Remediation Strategies for Naphthoquinones

The environmental persistence of naphthoquinones has led to research into their degradation pathways and the development of remediation strategies for contaminated sites. frontiersin.org Bioremediation, which utilizes microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly approach. frontiersin.orgnih.gov

Microbial degradation of naphthoquinones has been demonstrated by various bacteria and fungi. For example, a combination of the fungus Aspergillus niger and the bacterium Bacillus subtilis has been shown to effectively degrade 2-naphthol (B1666908) and its metabolite, 1,2-naphthoquinone. nih.gov In this synergistic relationship, the fungus initially breaks down the primary pollutant into intermediates, which are then further degraded by the bacterium. nih.gov Several bacterial genera, including Pseudomonas, Bacillus, Rhodococcus, and Arthrobacter, are known to degrade naphthalene and its derivatives, suggesting their potential role in the natural attenuation of naphthoquinone precursors. frontiersin.org The degradation of 1,4-naphthoquinone by Pseudomonas putida involves an initial hydroxylation of the quinoid ring to form 2-hydroxy-1,4-naphthoquinone (lawsone), followed by reduction and subsequent ring cleavage. wikipedia.org

Various remediation technologies can be applied to sites contaminated with PAHs like naphthalene and their derivatives. These can be broadly categorized as in-situ (in place) and ex-situ (removed for treatment) methods. jrte.orgresearchgate.net

In-situ remediation strategies include:

Bioremediation: This involves stimulating the growth and activity of indigenous microorganisms or introducing specialized microbes to the contaminated site to enhance the degradation of pollutants. frontiersin.orgnih.gov

Soil Flushing: This technique uses water, solvents, or surfactants to wash contaminants from the soil. researchgate.net

Solidification and Stabilization: This method involves mixing agents with the contaminated soil to immobilize the pollutants, reducing their mobility and bioavailability. jrte.org

Ex-situ remediation strategies include:

Landfilling: The contaminated soil is excavated and transported to a designated landfill for disposal. jrte.org

Pump-and-Treat: Contaminated groundwater is pumped to the surface for treatment using methods like activated carbon adsorption or air stripping to remove pollutants. jrte.orgcluin.org

The selection of a specific remediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the site, and cost-effectiveness. nih.govresearchgate.net

Remediation Approaches for Naphthoquinone and Precursor Contamination

| Strategy | Description | Applicability | Reference |

|---|---|---|---|

| Microbial Degradation | Use of bacteria and fungi (e.g., Pseudomonas, Aspergillus, Bacillus) to break down naphthoquinones and their precursors. | In-situ bioremediation of soil and water. | frontiersin.orgnih.gov |

| Soil Flushing | Washing contaminants from soil using liquids. | In-situ treatment of soil. | researchgate.net |

| Solidification/Stabilization | Immobilizing contaminants within the soil matrix. | In-situ treatment of soil. | jrte.org |

| Pump-and-Treat | Extracting and treating contaminated groundwater. | Ex-situ treatment of groundwater. | jrte.orgcluin.org |

| Landfilling | Excavation and disposal of contaminated soil in a landfill. | Ex-situ treatment of soil. | jrte.org |

Future Perspectives and Research Directions for 6 Hydroxy 1,2 Naphthalenedione

Rational Design and Synthesis of Next-Generation Analogues

Researchers are actively designing and creating new molecules that are similar in structure to 6-hydroxy-1,2-naphthalenedione to improve their therapeutic properties. This involves a fragment-based approach, where different chemical components are combined to create novel compounds. nih.gov For instance, scientists have synthesized a large library of 1-hydroxynaphthalene-2-carboxanilides by condensing 1-hydroxy-2-naphthoic acid with various anilines. nih.gov This method allows for the creation of a diverse set of molecules that can be tested for their biological activity. nih.gov

Microwave-assisted synthesis has emerged as a valuable tool in this process, offering significant advantages over conventional methods, especially for creating large libraries of compounds. nih.gov The goal is to develop new agents with specific, and potentially multi-targeted, mechanisms of action and improved selectivity for diseased cells over healthy ones. nih.gov

One area of focus is the development of derivatives with enhanced anticancer activity. For example, the introduction of a fluorinated phenyl group into 1,4-naphthoquinone (B94277) sulfide (B99878) moieties has been shown to significantly boost their anticancer effects. mdpi.com Similarly, the synthesis of 1,2,3-triazole-1,4-naphthoquinone conjugates through "click chemistry" is being explored to create compounds with a range of biological activities, including antimicrobial and anticancer properties. nih.gov

The table below showcases some examples of synthesized naphthoquinone derivatives and their initial findings.

| Derivative Class | Synthesis Approach | Key Findings |

| 1-Hydroxynaphthalene-2-carboxanilides | Microwave-assisted condensation of 1-hydroxy-2-naphthoic acid and anilines. nih.gov | Several compounds showed good to excellent anticancer activity, with some being more active against p53 null cancer cells. nih.gov |

| Naphthoquinone-based chalcone (B49325) hybrids | Synthesis from lawsone and propargyl bromide followed by click chemistry. nih.gov | These hybrids are being investigated for a variety of biological activities. nih.gov |

| 2-Arylaminonaphthoquinones and Benzoxanthene-6,11-diones | Reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with benzaldehydes and aryl amines. nih.gov | Benzoacridine-5,6-dione derivatives and related imines demonstrated potent anti-breast cancer activity. nih.gov |

Exploration of Novel Therapeutic Applications

The unique chemical structure of 6-hydroxy-1,2-naphthalenedione and its analogs makes them promising candidates for a wide range of therapeutic applications beyond their traditionally known uses. Researchers are actively investigating their potential in several new areas:

Anticancer Activity: Naphthoquinones are a well-established class of anticancer agents. nih.gov Their mechanisms of action are diverse and include the generation of reactive oxygen species (ROS), which can lead to cancer cell death, and the inhibition of key proteins involved in cancer progression. mdpi.comnih.gov For example, some naphthoquinones can act as inhibitors of topoisomerase I, an enzyme crucial for DNA replication in cancer cells. mdpi.com Recent research has focused on developing naphthoquinone derivatives with increased selectivity for cancer cells, aiming to minimize side effects on healthy tissues. mdpi.com One company, Godavari Biorefineries, recently received a patent for a hydroxy-1,4-naphthalenedione compound that showed strong inhibitory effects on breast and prostate cancer cells in vitro. moneylife.in

Neuroprotective Effects: Several studies have highlighted the potential of 1,4-naphthoquinones in protecting nerve cells from damage. nih.govmdpi.com This neuroprotective activity is often linked to their antioxidant properties and ability to scavenge free radicals, which are implicated in neurodegenerative diseases like Parkinson's. nih.gov For instance, certain 1,4-naphthoquinones have been shown to protect neuronal cells from the toxicity induced by paraquat (B189505) and 6-hydroxydopamine, two chemicals used to model Parkinson's disease in the lab. nih.gov Thymoquinone, a compound found in Nigella sativa, has also demonstrated neuroprotective effects in a rat model of Parkinson's disease. researchgate.net

Antimicrobial and Antiviral Properties: The naphthoquinone scaffold is a promising starting point for the development of new antimicrobial and antiviral drugs. mdpi.comnih.gov These compounds have shown activity against a range of pathogens, including bacteria, fungi, and viruses. mdpi.comresearchgate.netnih.gov For example, certain 1,4-naphthoquinone derivatives have demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The mechanism of their antimicrobial action can involve disrupting the cell membrane and inhibiting essential enzymes in the pathogens. mdpi.com

The following table summarizes some of the explored therapeutic applications of naphthoquinone derivatives.

| Therapeutic Application | Key Findings |

| Anticancer | Derivatives show cytotoxicity through mechanisms like redox cycling and DNA damage. mdpi.com Some compounds exhibit selectivity for cancer cells over normal cells. mdpi.com |

| Neuroprotection | Naphthoquinones can suppress oxidative stress and restore mitochondrial function in neuronal cells. nih.gov They show protective effects in models of Parkinson's disease. nih.govresearchgate.net |

| Antimicrobial | Derivatives exhibit broad-spectrum activity against bacteria and fungi. mdpi.comresearchgate.net They can act synergistically with existing antifungal drugs. mdpi.com |

| Antiviral | The development of naphthoquinone-based antiviral agents is an active area of research. mdpi.comnih.gov |

Sustainable and Green Synthesis Methodologies

In recent years, there has been a growing emphasis on developing environmentally friendly methods for synthesizing chemical compounds. researchgate.net This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

For the synthesis of 6-hydroxy-1,2-naphthalenedione and its derivatives, researchers are exploring several green methodologies:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, often from hours to minutes, compared to conventional heating methods. researchgate.net It is also beneficial for the synthesis of delicate compounds that might decompose under prolonged heating. nih.gov

Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives, such as water. researchgate.net For example, the synthesis of nitrogen-containing 1,4-naphthoquinone derivatives in an aqueous environment has been reported with high yields. researchgate.net

Cost-Effective Catalysts: Researchers are developing synthesis processes that utilize inexpensive and readily available catalysts. A one-pot synthesis of lawsone (2-hydroxy-1,4-naphthoquinone) has been developed using urea-hydrogen peroxide as a cost-effective catalyst, with a high yield of 82%. nih.gov This process is also energy-efficient as it does not require external heating. nih.gov

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also can lead to more efficient and cost-effective production methods. researchgate.netnih.gov

Q & A

Q. What are the optimal methods for synthesizing 6-hydroxy-1,2-naphthalenedione with high purity?

Synthesis typically involves oxidation of precursor molecules. For analogous compounds like 1,2-naphthoquinone, oxidation of 1-amino-2-naphthol using agents like chromic acid or hydrogen peroxide is common. Researchers should optimize reaction conditions (temperature, pH, and oxidizing agent concentration) and employ purification via column chromatography or recrystallization to achieve >95% purity. Characterization via melting point analysis (139–142°C) and spectroscopic methods (e.g., IR, UV-Vis) is critical .

Q. Which spectroscopic techniques are most reliable for structural confirmation of 6-hydroxy-1,2-naphthalenedione?

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular ion peak (C10H6O3, m/z 174.03). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, resolves the aromatic proton environment and carbonyl groups. Complementary methods include Fourier-transform infrared (FTIR) spectroscopy for identifying hydroxyl (3200–3600 cm⁻¹) and diketone (1650–1750 cm⁻¹) stretches .

Q. How should researchers design preliminary toxicity screening for 6-hydroxy-1,2-naphthalenedione in vitro?

Use human cell lines (e.g., HepG2 for hepatotoxicity, THP-1 for immunotoxicity) with dose ranges spanning 1–100 μM. Include positive controls (e.g., naphthalene derivatives) and assess viability via MTT assays. Parallel ROS (reactive oxygen species) detection assays (e.g., DCFH-DA probes) can identify oxidative stress mechanisms. Data normalization to solvent controls is critical .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in species-specific hematotoxicity data for 6-hydroxy-1,2-naphthalenedione?

Comparative interspecies studies should integrate:

- Pharmacokinetic modeling : Allometric scaling of doses between rodents and humans.

- Genetic profiling : Evaluate G6PDH deficiency in human erythrocytes vs. rodent models.

- Metabolite tracking : LC-MS/MS to identify species-specific metabolites (e.g., epoxides, glutathione conjugates). Cross-validation with in vitro hemolysis assays (e.g., erythrocyte osmotic fragility tests) clarifies mechanistic disparities .

Q. How can researchers optimize inhalation exposure studies for 6-hydroxy-1,2-naphthalenedione in rodent models?

Key parameters include:

- Aerosol generation : Use nebulizers to produce particles ≤2.5 μm for alveolar deposition.

- Exposure regimen : Subchronic (90-day) studies with daily 6-hour exposures.

- Endpoint analysis : Monitor respiratory function (tidal volume, minute ventilation) and systemic effects (serum ALT/AST for hepatotoxicity, CBC for hematological changes). Histopathological assessment of lung and liver tissues is mandatory .

Q. What methodologies validate the anticancer potential of 6-hydroxy-1,2-naphthalenedione derivatives?

A structured approach includes:

- SAR (Structure-Activity Relationship) studies : Introduce substituents (e.g., methyl, bromo) at positions 3, 6, or 8 while preserving the diketone core.

- In vitro screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC50 determination.

- Mechanistic assays : Apoptosis (Annexin V/PI staining), DNA damage (Comet assay), and target inhibition (topoisomerase II activity assays).

- In vivo validation : Xenograft models with pharmacokinetic profiling to assess bioavailability .

Q. How should researchers address discrepancies in environmental persistence data for 6-hydroxy-1,2-naphthalenedione?

Conduct tiered testing:

- Abiotic degradation : Hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) studies.

- Biotic degradation : Use OECD 301F (ready biodegradability) tests with activated sludge.

- Advanced analytics : LC-HRMS to identify transformation products (e.g., quinone-semiquinone radicals). Cross-reference with persistence thresholds (e.g., DT50 > 40 days in water) under EU REACH guidelines .

Methodological Considerations